Methapyrilene Hydrochloride

Description

This compound is a hydrochloride that is the monohydrochloride salt of methapyrilene. It has a role as a H1-receptor antagonist, an anti-allergic agent, a sedative and a carcinogenic agent. It is functionally related to a methapyrilene.

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

Structure

3D Structure of Parent

Properties

IUPAC Name |

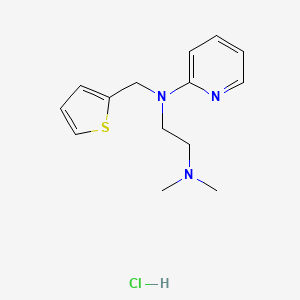

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONORRGKLJBGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S.ClH, C14H20ClN3S | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020818 | |

| Record name | Methapyrilene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methapyrilene hydrochloride appears as white crystalline powder or solid with a faint odor. Bitter taste. pH (aqueous solution) 5.5. (NTP, 1992) | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>44.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | SID11533035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

135-23-9 | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Blue Line | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methapyrilene hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-2-pyridinyl-N2-(2-thienylmethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methapyrilene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methapyrilene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00S42N58OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

324 °F (NTP, 1992) | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Physicochemical properties of Methapyrilene Hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of Methapyrilene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the monohydrochloride salt of Methapyrilene, an antihistamine and sedative that acts as a H1-receptor antagonist.[1] It was previously used in over-the-counter sleep aids but was voluntarily withdrawn from the market in 1979 after studies indicated it was a potent carcinogen.[2] Despite its withdrawal from therapeutic use, its well-documented physicochemical properties make it a valuable compound for research, particularly in the fields of toxicology, analytical chemistry, and drug metabolism. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to aid in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below.

Table 1: General and Structural Information

| Property | Value | Source |

| CAS Number | 135-23-9 | [1][3] |

| Molecular Formula | C₁₄H₂₀ClN₃S | [1][3] |

| Molecular Weight | 297.85 g/mol | [3][4] |

| IUPAC Name | N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride | [1] |

| Synonyms | Methapyrilene HCl, Histadyl | [5][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Description | White crystalline powder or solid with a faint odor and bitter taste.[1][5] | [1][5] |

| Melting Point | 162 °C (324 °F) | [1][4][5] |

| pKa (Strongest Basic) | 8.76 - 8.85 | [6][7] |

| pH (Aqueous Solution) | Approximately 5.5 | [1][2] |

| Stability | Light sensitive.[8] Solutions in water, DMSO, 95% ethanol (B145695), or acetone (B3395972) are reported to be stable for 24 hours under normal lab conditions.[8] | [8] |

Table 3: Solubility Data

| Solvent | Solubility | Source |

| Water | Soluble (1 g in ~0.5 mL) | [4][5] |

| Ethanol | Soluble (1 g in ~5 mL); ~1 mg/mL | [4][5][9] |

| Chloroform | Soluble (1 g in ~3 mL) | [4][5] |

| Dimethylformamide (DMF) | ~15 mg/mL | [9][10] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [9][10] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [9][10] |

| Ether | Practically Insoluble | [4] |

| Benzene | Practically Insoluble | [4] |

Table 4: Spectroscopic Data

| Technique | Data | Source |

| UV/Vis (λmax) | 238 - 241 nm | [2][4][9] |

| ¹³C NMR | Spectral data available | [1] |

| Mass Spectrometry | Experimental GC-MS and MS-MS data available | [2] |

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[11]

Protocol:

-

Preparation: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, PBS at various pH levels).[11] The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[11]

-

Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 37 ± 1 °C for physiological relevance) for a predetermined period (typically 24-48 hours) to reach equilibrium.[12][13]

-

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]

-

Replication: The experiment should be performed in triplicate for each solvent and condition to ensure reproducibility.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[16][17]

Protocol:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically purified water.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.[17] The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[17]

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is useful for both qualitative identification and quantitative analysis.[18][19]

Protocol:

-

Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up for at least 20 minutes to ensure lamp stability.[20]

-

Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or water). A series of dilutions are made to find a concentration that gives an absorbance reading within the instrument's linear range (typically 0.2-1.0).

-

Baseline Correction: A cuvette is filled with the pure solvent (the "blank") and placed in the spectrophotometer to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[20]

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution. The absorbance is scanned over a wavelength range (e.g., 200-400 nm).[20]

-

Data Analysis: The resulting spectrum (a plot of absorbance vs. wavelength) is analyzed to identify the λmax, the wavelength at which the highest absorbance occurs.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[22]

Protocol:

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[23] The use of deuterated solvents prevents solvent signals from obscuring the analyte peaks in a ¹H NMR spectrum.[24]

-

Transfer to NMR Tube: The solution is transferred to a clean, unscratched NMR tube using a Pasteur pipette. If any solid particles are present, the solution should be filtered first.[23]

-

Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0 ppm).[24]

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The desired NMR experiment (e.g., ¹H, ¹³C) is then run.

-

Spectral Processing: The acquired data (Free Induction Decay) is Fourier transformed and processed to generate the final NMR spectrum for structural interpretation.

Mass Spectrometry (MS)

MS is a powerful analytical technique used for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.[25]

Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).[26] This allows for the analysis of individual components in a mixture.

-

Ionization: The this compound molecules are ionized in the ion source. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[25]

-

Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The spectrum is analyzed to determine the molecular weight from the molecular ion peak. Fragmentation patterns can be further analyzed (e.g., using MS/MS) to provide structural information.[27]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the physicochemical characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound | C14H20ClN3S | CID 8667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methapyrilene | C14H19N3S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Methapyrilene [drugfuture.com]

- 5. This compound | 135-23-9 [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 17. pKa and log p determination | PPTX [slideshare.net]

- 18. longdom.org [longdom.org]

- 19. ej-eng.org [ej-eng.org]

- 20. m.youtube.com [m.youtube.com]

- 21. ejournal.upi.edu [ejournal.upi.edu]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 27. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methapyrilene Hydrochloride (CAS No. 135-23-9): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methapyrilene (B1676370) hydrochloride is a first-generation antihistamine of the ethylenediamine (B42938) class that was once widely used in over-the-counter sleep aids and cold remedies for its sedative and anticholinergic properties.[1] However, its use was discontinued (B1498344) in the late 1970s after studies demonstrated its potent hepatocarcinogenicity in rats.[1] This technical guide provides a comprehensive overview of Methapyrilene Hydrochloride, including its chemical and physical properties, mechanism of action, pharmacokinetics, toxicology, and detailed experimental protocols relevant to its study. The information is intended to support researchers in understanding the compound's toxicological profile and in developing safer pharmaceutical alternatives.

Chemical and Physical Properties

This compound is a white crystalline powder with a faint odor and a bitter taste.[2] It is highly soluble in water and alcohol.[3]

| Property | Value | Reference |

| CAS Number | 135-23-9 | [4] |

| Molecular Formula | C₁₄H₂₀ClN₃S | [2] |

| Molecular Weight | 297.85 g/mol | [4] |

| Appearance | White crystalline powder | [2][5] |

| Solubility | Water: Soluble (1:0.5) | [3] |

| Alcohol: Soluble (1:5) | [3] | |

| Chloroform: Soluble (1:3) | [3] | |

| DMSO: ~10 mg/mL | [6] | |

| Ethanol: ~1 mg/mL | [6] | |

| pH (aqueous solution) | ~5.5 | [2][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Mechanism of Action

Antihistaminic Activity

As a histamine (B1213489) H1 receptor antagonist, methapyrilene competitively inhibits the binding of histamine to H1 receptors. This action blocks the effects of histamine, such as increased capillary permeability, vasodilation, and bronchial smooth muscle contraction, which are characteristic of allergic reactions.[7] The Ki value for methapyrilene's binding to the H1 receptor is 4.5 nM.[8]

Sedative Effects

The sedative properties of methapyrilene are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.[7] This central antihistaminic activity leads to drowsiness, which was the primary reason for its inclusion in sleep-aid formulations.[1]

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in humans have shown that methapyrilene has low and variable systemic bioavailability, ranging from 4% to 46%.[9] The terminal plasma half-life is between 1.1 and 2.1 hours.[9] Less than 2% of the administered dose is recovered as unchanged drug in the urine within 24 hours.[9]

In rats, the major metabolic pathway is aliphatic N-oxidation, leading to the formation of methapyrilene N-oxide as the primary metabolite.[10] Other minor metabolites are formed through side-chain cleavage and demethylation. Approximately 35-40% of the administered dose is excreted in the urine and 38-44% in the feces within 24 hours in rats.[11]

Toxicology

Carcinogenicity

The most significant toxicological finding for methapyrilene is its potent hepatocarcinogenicity in rats.[12] Chronic oral administration of this compound has been shown to induce a high incidence of liver tumors, including hepatocellular carcinomas and cholangiocarcinomas, in a dose-dependent manner.[11][13] Interestingly, this carcinogenic effect appears to be species-specific, as it has not been observed in hamsters or guinea pigs.[12] Structurally similar antihistamines that lack the thiophene (B33073) ring, such as mepyramine and pyribenzamine, did not show carcinogenic effects under similar experimental conditions.[11]

Genotoxicity

Methapyrilene is generally considered a non-genotoxic carcinogen.[12] It has shown little to no genotoxic activity in a variety of short-term tests, including the unscheduled DNA synthesis (UDS) assay in rat hepatocytes.[12] However, it did produce a significant increase in small colony mutants in the mouse lymphoma L5178Y mutagenesis assay, suggesting some potential for chromosomal damage.[12]

Hepatotoxicity

Acute high doses of methapyrilene can cause periportal hepatic necrosis in rats.[14] The mechanism of this acute hepatotoxicity is believed to involve metabolic activation by cytochrome P450 enzymes, leading to oxidative stress, mitochondrial dysfunction, and a loss of mitochondrial Ca²⁺ homeostasis.[12]

Signaling Pathways Implicated in Toxicity

Methapyrilene-induced toxicity involves the modulation of several key cellular signaling pathways. Its non-genotoxic carcinogenicity is thought to be related to a significant increase in hepatic cell proliferation.[10] Furthermore, methapyrilene has been shown to cause target organ-specific epigenetic alterations, including changes in histone lysine (B10760008) acetylation and methylation. A notable effect is the deacetylation of histone H3 lysine 9 (H3K9), which is associated with the reduced expression of critical cancer-related genes. The hepatotoxicity of methapyrilene is also linked to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response.

Experimental Protocols

In Vivo Rodent Carcinogenicity Bioassay (NTP TR-001 General Protocol)

This protocol is a general guideline based on the National Toxicology Program's approach for a 2-year carcinogen bioassay.

Methodology:

-

Animal Model: Fischer 344 rats are a commonly used strain. Both male and female animals should be included.

-

Group Size: A sufficient number of animals per group (typically 50) is required to achieve statistical power.

-

Dose Selection: Dose levels are determined from subchronic toxicity studies. Typically, a control group and at least two dose groups are used.

-

Administration: this compound is administered in the diet or drinking water for a period of up to two years.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Necropsy: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically.

-

Histopathology: A comprehensive histopathological examination is conducted on all tissues from the control and high-dose groups. Target organs from lower dose groups are also examined.

-

Data Analysis: The incidence of neoplasms in the dosed groups is compared to the control group using appropriate statistical methods.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

Methodology:

-

Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: a. Prepare a top agar (B569324) containing a trace amount of histidine and biotin. b. Add the bacterial tester strain, the test compound (this compound) at various concentrations, and either S9 mix or a buffer to the top agar. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Analysis of Methapyrilene and Metabolites by HPLC

The following is a general protocol for the analysis of methapyrilene and its metabolites in biological matrices. Specific parameters may require optimization.

Sample Preparation (Plasma/Urine):

-

Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Program (example):

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection:

-

UV: 245 nm

-

MS/MS (for higher sensitivity and specificity): Monitor specific parent-daughter ion transitions for methapyrilene and its metabolites (e.g., methapyrilene N-oxide).

-

Conclusion

This compound serves as a critical case study in drug safety and toxicology. Its potent, non-genotoxic hepatocarcinogenicity in rats led to its withdrawal from the market and has since made it a model compound for studying mechanisms of chemical carcinogenesis. For researchers and drug development professionals, understanding the toxicological profile of methapyrilene, including the signaling pathways it perturbs and the experimental methods used to assess its effects, is invaluable for the development of safer pharmaceuticals and for advancing our knowledge of chemical-induced liver injury and cancer. This technical guide provides a foundational resource for further investigation into this important compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The activity of antiepileptic drugs as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. Chemical and biochemical aspects of drug-induced liver injury - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 5. nacalai.com [nacalai.com]

- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. faa.gov [faa.gov]

- 8. graphviz.org [graphviz.org]

- 9. Methapyrilene kinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Genes Implicated in Methapyrilene-Induced Hepatotoxicity by Comparing Differential Gene Expression in Target and Nontarget Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Early stages of chemically induced liver carcinogenesis by oral administration of the antihistaminic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. devtoolsdaily.com [devtoolsdaily.com]

The Rise and Fall of a First-Generation Antihistamine: A Technical History of Methapyrilene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methapyrilene, a first-generation antihistamine of the pyridine (B92270) chemical class, emerged in the early 1950s as a therapeutic agent for allergic conditions.[1] Belonging to the ethylenediamine (B42938) group of H1-receptor antagonists, it was widely used in over-the-counter allergy medications, cold remedies, and sleep aids due to its notable sedative properties.[1][2] However, its promising therapeutic journey was cut short in the late 1970s when studies revealed its potent hepatocarcinogenic effects in rats, leading to its voluntary withdrawal from the market.[3][4] This technical guide provides a comprehensive overview of the historical development of Methapyrilene, detailing its synthesis, mechanism of action, pharmacological properties, and the pivotal experimental findings that led to its discontinuation.

Chemical Synthesis and Properties

Methapyrilene, chemically known as N,N-dimethyl-N'-(2-pyridyl)-N'-(2-thienyl)ethane-1,2-diamine, was synthesized through a multi-step process. The general synthetic pathway involves the condensation of 2-(2-thenyl)aminopyridine with 2-(dimethylamino)ethyl chloride in the presence of a strong base like sodamide. The resulting free base is then typically converted to its hydrochloride salt for pharmaceutical use.[5]

Table 1: Physicochemical Properties of Methapyrilene Hydrochloride

| Property | Value |

| Molecular Formula | C₁₄H₁₉N₃S · HCl |

| Molecular Weight | 297.85 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 161-165 °C |

| Solubility | Soluble in water, chloroform, and alcohol |

| pH (in solution) | ~5.5 |

Mechanism of Action as an Antihistamine

Methapyrilene functions as a competitive antagonist at the histamine (B1213489) H1 receptor.[6] During an allergic response, histamine released from mast cells and basophils binds to H1 receptors, initiating a signaling cascade that leads to allergic symptoms. Methapyrilene, by binding to the H1 receptor, prevents histamine from exerting its effects.[6] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to significant sedative effects by antagonizing H1 receptors in the central nervous system.[3][4]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to downstream cellular responses characteristic of an allergic reaction. Methapyrilene blocks the initial step of this cascade by preventing histamine binding to the H1 receptor.

References

- 1. ijpsr.com [ijpsr.com]

- 2. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine-induced inositol phospholipid breakdown in the longitudinal smooth muscle of guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. scielo.isciii.es [scielo.isciii.es]

- 6. researchgate.net [researchgate.net]

Methapyrilene Hydrochloride-Induced Hepatotoxicity in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methapyrilene (B1676370) hydrochloride, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1] This technical guide provides an in-depth analysis of the mechanisms underlying methapyrilene-induced hepatotoxicity in this species. It synthesizes findings from numerous studies, focusing on the metabolic activation, cellular and molecular alterations, and the subsequent development of liver tumors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathological pathways.

Introduction

Methapyrilene hydrochloride (MP) presents a unique case in toxicology as a non-genotoxic carcinogen that induces a high incidence of liver tumors, including hepatocellular carcinomas and cholangiocarcinomas, in F344/N rats.[2] Understanding the intricate mechanisms of its hepatotoxicity is crucial for evaluating the carcinogenic risk of other compounds and for the development of safer pharmaceuticals. This guide will explore the multifaceted nature of MP-induced liver damage, from its initial metabolic processing to the resulting oxidative stress, mitochondrial dysfunction, and promotion of neoplastic lesions.

Metabolic Activation and Pathways

The hepatotoxicity of methapyrilene is intrinsically linked to its biotransformation in the liver. Rat hepatocytes metabolize MP more rapidly than mouse hepatocytes, which may contribute to the higher susceptibility of rats.[2] The primary metabolic pathways include N-oxidation, glucuronidation, N-dealkylation, and side-chain oxidation.[2]

The cytochrome P450 (CYP) system, specifically the CYP2C11 isoform, plays a critical role in the metabolic activation of MP to toxic intermediates.[3] Inhibition of CYP activity with metyrapone (B1676538) has been shown to protect against MP-mediated toxicity in cultured rat hepatocytes.[3][4]

Key Metabolic Pathways:

-

Major Pathway: Aliphatic N-oxidation to methapyrilene N-oxide.[2]

-

Minor Pathways:

-

Side-chain cleavage[2]

-

Demethylation[2]

-

Glucuronic acid conjugation[2]

-

Hydroxylation of the pyridine (B92270) ring (3- and 6-hydroxylpyridyl metabolites)[1]

-

Core Mechanisms of Hepatotoxicity

The hepatotoxic effects of methapyrilene appear to be mediated through a combination of non-genotoxic mechanisms, primarily oxidative stress and mitochondrial dysfunction, which promote a cellular environment conducive to carcinogenesis.

Oxidative Stress

Treatment of rat hepatocytes with toxic concentrations of MP leads to significant oxidative stress. This is characterized by:

-

An increase in NADP+ levels within 2 hours of exposure.[3][4]

-

A reduction in glutathione (B108866) levels, indicating cellular thiol oxidation.[3][4]

Mitochondrial Dysfunction

A critical and early event in MP-induced hepatotoxicity is the impairment of mitochondrial function.[3][4] This is evidenced by:

-

Significant losses in cellular ATP within 2 hours of treatment.[3][4]

-

An increase in the number of mitochondria per hepatocyte in portal areas during chronic treatment.[2]

The opening of the mitochondrial permeability transition pore (mPTP) is a key step in this process, as inhibitors like cyclosporin (B1163) A can abrogate cell death.[3]

Genotoxicity and DNA Interaction

The genotoxicity of methapyrilene is a subject of debate, with most evidence pointing towards a non-genotoxic mechanism of carcinogenesis.

-

Methapyrilene stimulates DNA-repair synthesis and causes alkaline-labile lesions in hepatocellular DNA in primary cultures of rat hepatocytes, suggesting it can be a DNA-damaging agent.[5]

-

However, other studies using the unscheduled DNA synthesis (UDS) assay in Fischer-344 rat hepatocytes found that methapyrilene failed to induce DNA repair.[6]

-

Crucially, studies using the 32P postlabeling method found no evidence of covalent DNA adduct formation in the liver of rats treated with MP.[7]

-

While MP exposure can lead to hypermethylation of liver DNA, this was not directly correlated with the expression of several oncogenes.[8]

This collective evidence strongly suggests that methapyrilene acts primarily as a tumor promoter rather than a direct initiator of carcinogenesis.[2]

Histopathological Alterations and Carcinogenesis

Chronic administration of this compound to rats induces a well-defined sequence of histopathological changes leading to the formation of liver tumors.

Sequential Pathological Changes:

-

Early Changes (1-4 weeks): Periportal lesions characterized by inflammation, nuclear and nucleolar enlargement, bile duct hyperplasia, and hepatocellular necrosis.[9] Eosinophilic foci of altered hepatocytes, caused by mitochondrial proliferation, appear in portal areas.[10]

-

Preneoplastic Foci (5-15 weeks): Development of hepatocellular eosinophilic foci and adenomas.[11] A decrease in ATPase activity and an increase in γ-glutamyltranspeptidase (γ-GT) activity are observed in the periportal zone.[12]

-

Neoplastic Nodules (16-29 weeks): Eosinophilic neoplastic nodules develop from the earlier foci.[10] Basophilic foci and adenomas also appear.[11]

-

Carcinomas (from 40 weeks): Development of hepatocellular carcinomas, which can be trabecular, adenocarcinoma, mixed, or solid poorly differentiated types.[11] Cholangiocarcinomas are also observed, particularly in long-term studies.[2][11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on methapyrilene hepatotoxicity in rats.

Table 1: Biochemical Changes in Rat Liver Following Methapyrilene Administration

| Parameter | Treatment Details | Fold Change vs. Control | Reference |

|---|---|---|---|

| Microsomal Epoxide Hydrolase | 3 daily oral doses up to 300 mg/kg/day | Up to 4.2-fold increase | [9] |

| Cytosolic DT-Diaphorase | 3 daily oral doses up to 300 mg/kg/day | Up to 2.3-fold increase | [9] |

| Cytochrome P-450 Content | 3 daily oral doses up to 300 mg/kg/day | Decrease to 35-50% of control | [9] |

| Benzphetamine-N-demethylase | 3 daily oral doses up to 300 mg/kg/day | Decrease to 35-50% of control | [9] |

| Ethoxycoumarin-O-deethylase | 3 daily oral doses up to 300 mg/kg/day | Decrease to 35-50% of control | [9] |

| Serum γ-Glutamyl Transpeptidase | 3 daily oral doses up to 300 mg/kg/day | 22- to 27-fold increase | [9] |

| Serum Alanine Aminotransferase | 3 daily oral doses up to 300 mg/kg/day | 22- to 27-fold increase | [9] |

| Serum Bile Acids | 3 daily oral doses up to 300 mg/kg/day | 36-fold increase | [9] |

| DNA-Repair Synthesis | Treatment of primary hepatocyte cultures | Up to 7-fold stimulation |[5] |

Table 2: Carcinogenicity of this compound in F344/N Rats

| Treatment | Duration | Tumor Incidence | Tumor Types | Reference |

|---|---|---|---|---|

| 1,000 ppm in feed | 83 weeks | 48/50 rats | Hepatocellular carcinomas, Cholangiocarcinomas | [2] |

| 1,000 ppm in feed | Up to 89 weeks (lifespan) | 19/19 rats | Hepatocellular carcinomas, Cholangiocarcinomas |[11] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

In Vivo Hepatotoxicity and Carcinogenicity Studies

-

Dosing Regimen: this compound administered in the feed at concentrations ranging from 250 to 1,000 ppm or in drinking water.[2][11][13] For acute studies, single gavage doses of up to 225 mg/kg have been used.[2]

-

Duration: Studies range from short-term (e.g., 14 weeks with interim evaluations) to long-term carcinogenicity bioassays (up to 89 weeks or lifespan).[2][11]

-

Endpoints:

-

Histopathology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for bile duct hyperplasia, hepatocyte necrosis, mitosis, and hypertrophy.[2] Special stains like Regaud's mitochondrial stain can be used to visualize mitochondrial proliferation.[11]

-

Immunohistochemistry: Staining for markers such as γ-glutamyl transpeptidase (γ-GT) and alpha-fetoprotein to identify preneoplastic and neoplastic lesions.[11]

-

Serum Biochemistry: Analysis of serum levels of liver enzymes (e.g., ALT, AST, SDH) and bilirubin.[2][14]

-

In Vitro Hepatocyte Culture for Mechanistic Studies

-

Cell Source: Primary hepatocytes isolated from male rats (e.g., F344 or Wistar) by collagenase perfusion.[3][5]

-

Treatment: Hepatocytes are cultured and treated with varying concentrations of this compound.

-

Endpoints:

-

Cell Viability: Assessed by measuring the leakage of cellular enzymes like lactate (B86563) dehydrogenase (LDH).[3][15]

-

Oxidative Stress: Measured by quantifying cellular levels of NADP+ and glutathione.[3][4]

-

Mitochondrial Function: Assessed by measuring cellular ATP levels and observing mitochondrial morphology (e.g., swelling) via electron microscopy.[3][4]

-

DNA Damage/Repair: Evaluated using the unscheduled DNA synthesis (UDS) assay by measuring the incorporation of [3H]thymidine via autoradiography.[5][6]

-

Visualizations: Signaling Pathways and Workflows

Diagram 1: Proposed Mechanism of Methapyrilene-Induced Hepatotoxicity

Caption: A diagram illustrating the proposed signaling pathway of methapyrilene hepatotoxicity.

Diagram 2: Experimental Workflow for In Vivo Carcinogenicity Bioassay

Caption: Workflow for a typical in vivo carcinogenicity study of methapyrilene in rats.

Conclusion

The hepatotoxicity of this compound in rats is a complex process driven by metabolic activation to reactive intermediates, which subsequently induce oxidative stress and severe mitochondrial dysfunction. While there is some evidence of direct DNA damage, the predominant mechanism of carcinogenesis appears to be non-genotoxic, involving chronic cell injury, regenerative proliferation, and tumor promotion. The distinct sequence of histopathological changes, from early periportal lesions to the development of hepatocellular and cholangiocellular carcinomas, provides a clear model for studying chemical carcinogenesis. The data and protocols summarized in this guide offer a valuable resource for further research into the mechanisms of drug-induced liver injury and for the safety assessment of new chemical entities.

References

- 1. Methapyrilene | C14H19N3S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA damage induced by the antihistaminic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lack of binding of methapyrilene and similar antihistamines to rat liver DNA examined by 32P postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA methylation and oncogene expression in methapyrilene-induced rat liver tumors and in treated hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of methapyrilene on rat hepatic xenobiotic metabolizing enzymes and liver morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sequential morphologic changes during methapyrilene-induced hepatocellular carcinogenesis in rats. | Semantic Scholar [semanticscholar.org]

- 11. A sequential study of this compound-induced liver carcinogenesis in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Early stages of chemically induced liver carcinogenesis by oral administration of the antihistaminic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carcinogenicity of this compound, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gene expression profiling of methapyrilene-induced hepatotoxicity in rat [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

Methapyrilene Hydrochloride's role as a non-genotoxic carcinogen

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methapyrilene (B1676370) hydrochloride, a first-generation antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats. Extensive research has classified it as a non-genotoxic carcinogen, indicating that its tumorigenic effects are not mediated by direct DNA damage. This technical guide provides a comprehensive overview of the mechanisms underlying methapyrilene's carcinogenicity, focusing on key experimental findings, quantitative data, and the signaling pathways implicated in its mode of action. The information is intended for researchers, scientists, and drug development professionals investigating non-genotoxic carcinogenesis and drug-induced liver injury.

Introduction

Methapyrilene is a histamine (B1213489) H1 antagonist that was widely used in over-the-counter sleep aids and cold remedies.[1][2] Its potent hepatocarcinogenic effects in Fischer 344 rats, first reported in the late 1970s, led to its voluntary removal from the market.[1] Subsequent studies have consistently shown that methapyrilene is a potent liver carcinogen in rats but not in other species like hamsters or guinea pigs.[3] A key finding is that methapyrilene and its metabolites exhibit little to no genotoxic activity in a wide array of standard assays, categorizing it as a non-genotoxic carcinogen.[3][4] This has made methapyrilene a model compound for studying the mechanisms of non-genotoxic carcinogenesis, which are often complex and involve alterations in cellular signaling, cell proliferation, and other epigenetic phenomena.

Evidence for Non-Genotoxicity

The classification of methapyrilene as a non-genotoxic carcinogen is supported by a large body of evidence from various in vitro and in vivo assays.

Table 1: Summary of Genotoxicity Studies for Methapyrilene Hydrochloride

| Assay Type | System | Results | Citation |

| Mutagenicity | Salmonella typhimurium (Ames test) | Negative | [4] |

| DNA Damage | In vivo/In vitro Hepatocyte DNA Repair Assay (UDS) | Negative | [4] |

| Mutagenicity | Mouse Lymphoma L5178Y Assay | Weakly Positive (induces small colony mutants) | [3] |

| Chromosomal Damage | In vitro and in vivo Sister Chromatid Exchange | Negative | [5] |

| DNA Adduct Formation | Rat Liver DNA | No significant binding | [4] |

| Cell Transformation | In vitro assays | Positive | [3] |

While most assays for mutagenicity and DNA damage are negative, some in vitro tests, such as the mouse lymphoma assay and cell transformation assays, have shown weak positive responses.[3] However, the overwhelming evidence from in vivo studies indicates a lack of direct DNA-damaging activity, suggesting that the observed carcinogenicity arises from alternative mechanisms.[4]

Carcinogenicity in Rodent Models

Chronic toxicity studies in rats have unequivocally demonstrated the potent hepatocarcinogenicity of this compound.

Table 2: Incidence of Liver Neoplasms in F344 Rats Fed this compound

| Dose (ppm) | Duration | Neoplasm Type | Incidence (Male) | Incidence (Female) | Citation |

| 125 | Chronic | Neoplastic Nodules | 40% | 40% | [6] |

| 250 | Chronic | Carcinomas or Neoplastic Nodules | Almost all | Almost all | [6] |

| 1000 | 83 weeks | Liver Neoplasms (Hepatocellular carcinomas, Cholangiocarcinomas) | 48/50 | - | [4] |

| 1000 | Lifespan | Hepatocellular Carcinomas | 19/19 | - | [7] |

| 1000 | Lifespan | Cholangiocarcinomas | 7/19 | - | [7] |

These studies show a clear dose-dependent increase in the incidence of liver tumors, with nearly all rats developing neoplasms at higher doses.[4][6] The tumors observed include both hepatocellular carcinomas and cholangiocarcinomas.[4][7]

Proposed Mechanisms of Non-Genotoxic Carcinogenesis

The primary mechanisms believed to underlie methapyrilene-induced hepatocarcinogenesis are sustained cell proliferation, mitochondrial proliferation, and oxidative stress.

Increased Cell Proliferation

A key characteristic of non-genotoxic carcinogens is their ability to induce chronic tissue regeneration and cell proliferation. Methapyrilene has been shown to cause a significant increase in S-phase DNA synthesis in rat hepatocytes, a marker for increased cell proliferation.[4] This sustained mitogenic stimulus is thought to promote the clonal expansion of spontaneously initiated cells, leading to the formation of tumors.[3][4]

Caption: Hypothesized cell proliferation pathway induced by methapyrilene.

Mitochondrial Proliferation and Dysfunction

Another significant effect of methapyrilene is the induction of mitochondrial proliferation in rat liver cells.[3][4] While the exact mechanism is not fully elucidated, this may be a compensatory response to mitochondrial dysfunction. Studies have shown that methapyrilene can lead to mitochondrial swelling and a decrease in cellular ATP.[4] This mitochondrial stress and proliferation could contribute to an environment conducive to tumorigenesis.

Caption: Proposed pathway of methapyrilene-induced mitochondrial effects.

Oxidative Stress

Evidence suggests that methapyrilene induces oxidative stress in hepatocytes.[7] This is characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation.[7] Oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids (indirectly), and can also modulate signaling pathways that promote cell proliferation and survival, thereby contributing to the carcinogenic process.

Experimental Protocols

Rodent Carcinogenicity Bioassay

Caption: General workflow for a rodent carcinogenicity bioassay.

-

Test System: Male and female Fischer 344 rats are commonly used.

-

Administration: this compound is typically administered in the diet at various concentrations (e.g., 125, 250, 1000 ppm).[4][6]

-

Duration: Studies are conducted for a significant portion of the animal's lifespan, often up to two years.[4]

-

Endpoints: The primary endpoint is the incidence of liver neoplasms, including hepatocellular adenomas, carcinomas, and cholangiocarcinomas. A full histopathological examination of all major organs is also performed.[4][7]

Salmonella typhimurium Mutagenicity Assay (Ames Test)

References

- 1. Activation of the human nuclear xenobiotic receptor PXR by the reverse transcriptase-targeted anti-HIV drug PNU-142721 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the thiophene ring of methapyrilene as a novel bioactivation-dependent hepatic toxicophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Genes Implicated in Methapyrilene-Induced Hepatotoxicity by Comparing Differential Gene Expression in Target and Nontarget Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methapyrilene induces membrane lipid peroxidation of rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Functional Groups of Methapyrilene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methapyrilene (B1676370) is a first-generation antihistamine, belonging to the ethylenediamine (B42938) class, that was historically used for its sedative and anti-allergic properties.[1] Despite its therapeutic applications, it was withdrawn from the market in 1979 due to findings of potent hepatocarcinogenicity in rats.[1][2] This guide provides a comprehensive technical overview of the molecular structure, functional groups, and key experimental data related to Methapyrilene. It is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development, offering detailed insights into its chemical properties, metabolic fate, and mechanism of action.

Molecular Structure and Chemical Properties

Methapyrilene is chemically designated as N,N-dimethyl-N'-2-pyridinyl-N'-(2-thienylmethyl)-1,2-ethanediamine.[3] Its structure is characterized by a central ethylenediamine backbone, which is asymmetrically substituted. One nitrogen atom of the ethylenediamine is part of a tertiary amine, bonded to two methyl groups. The other nitrogen atom is also a tertiary amine, bonded to a pyridine (B92270) ring and a thenyl (thiophenemethyl) group.[1]

The presence of these distinct structural motifs confers specific chemical and pharmacological properties to the molecule. The pyridine and thiophene (B33073) rings are aromatic heterocyclic systems that contribute to the molecule's ability to interact with biological targets. The tertiary amine groups are basic and can be protonated at physiological pH, a characteristic that influences its solubility and receptor binding.

Functional Groups

The key functional groups present in the Methapyrilene molecule are:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

-

Thiophene Ring: A five-membered aromatic heterocycle containing one sulfur atom.

-

Tertiary Amines: Two tertiary amine groups are present, one dimethylamino group and one linking the pyridine and thenyl moieties to the ethylenediamine core.

-

Ethylenediamine Bridge: A flexible two-carbon chain linking the two nitrogen atoms.

These functional groups are crucial for its antihistaminic activity, as they are involved in the binding to the histamine (B1213489) H1 receptor. They also represent sites for metabolic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of Methapyrilene and its hydrochloride salt is presented in Table 1.

| Property | Value (Methapyrilene) | Value (Methapyrilene Hydrochloride) | Reference |

| Molecular Formula | C₁₄H₁₉N₃S | C₁₄H₂₀ClN₃S | [3] |

| Molecular Weight | 261.39 g/mol | 297.85 g/mol | [3] |

| CAS Number | 91-80-5 | 135-23-9 | [3] |

| Appearance | Clear colorless liquid | White crystalline powder | [1][4] |

| Melting Point | Not reported | 162 °C | [3] |

| Boiling Point | 125-135 °C at 0.45 mmHg | Not applicable | [3] |

| Solubility | Low solubility in water; soluble in organic solvents | 1 g dissolves in approx. 0.5 mL water, 5 mL alcohol, 3 mL chloroform | [3][5] |

| pKa (Strongest Basic) | 8.76 (predicted) | Not reported | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and metabolism of Methapyrilene.

High-Performance Liquid Chromatography (HPLC) for Plasma Analysis

This protocol is a representative method for the quantification of Methapyrilene in plasma samples using HPLC with UV detection.

2.1.1. Materials and Reagents

-

Methapyrilene reference standard

-

Internal Standard (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

2.1.2. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and Solvent B (e.g., Acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.[3]

-

Injection Volume: 20 µL.

2.1.3. Sample Preparation

-

Spike 1 mL of blank plasma with known concentrations of Methapyrilene standard and a fixed concentration of the internal standard.

-

Add 1 mL of a protein precipitation agent (e.g., acetonitrile), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Methapyrilene using liver microsomes.

2.2.1. Materials and Reagents

-

Methapyrilene

-

Pooled human liver microsomes (or from other species)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for metabolite identification

2.2.2. Incubation Procedure

-

Prepare an incubation mixture containing Methapyrilene (at a final concentration of e.g., 10 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture at 14,000 x g for 15 minutes to pellet the protein.

-

Analyze the supernatant for metabolites using an LC-MS/MS system.

Signaling and Metabolic Pathways

H1-Receptor Antagonist Signaling Pathway

Methapyrilene functions as an antagonist at the histamine H1 receptor. By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine. This leads to the alleviation of allergic symptoms.

Metabolic Pathway of Methapyrilene

The metabolism of Methapyrilene is complex and involves several enzymatic reactions, primarily mediated by cytochrome P450 enzymes in the liver. The major metabolic transformations include N-demethylation, aromatic hydroxylation, and oxidation of the thiophene ring.

Conclusion

Methapyrilene, while historically significant as an antihistamine, serves as an important case study in drug toxicology due to its potent hepatocarcinogenicity. Understanding its molecular structure, the reactivity of its functional groups, and its complex metabolic pathways is crucial for researchers in the fields of drug metabolism, toxicology, and the development of safer pharmaceuticals. The data and protocols presented in this guide offer a foundational resource for further investigation into the mechanisms of Methapyrilene-induced toxicity and the broader implications for drug design and safety assessment.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Trapping of metabolically generated electrophilic species with cyanide ion: metabolism of methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the thiophene ring of methapyrilene as a novel bioactivation-dependent hepatic toxicophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of chronic methapyrilene treatment on methapyrilene metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolism and Metabolic Fate of Methapyrilene Hydrochloride: A Technical Guide

Abstract: Methapyrilene (B1676370), a first-generation H1-receptor antihistamine, was widely used in over-the-counter sleep aids and cold remedies before being withdrawn from the market in the late 1970s due to findings of hepatocarcinogenicity in rats[1][2]. Understanding its metabolic fate is crucial for elucidating the mechanisms behind its toxicity and for the broader study of drug-induced liver injury. This technical guide provides a comprehensive overview of the in vivo metabolism of methapyrilene hydrochloride, detailing its metabolic pathways, pharmacokinetic profile, and the experimental methodologies used in its study.

Metabolic Pathways

The biotransformation of methapyrilene is extensive, with the liver being the primary site of metabolism[2]. Only a small fraction of the parent drug is excreted unchanged[2]. The metabolic processes involve a series of Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes. In rats, the CYP2C11 isoform has been identified as playing a predominant role in the metabolic activation of methapyrilene[3][4].

The primary metabolic pathways include:

-

Aliphatic N-oxidation: This is the major metabolic pathway, leading to the formation of methapyrilene N-oxide[2][5].

-

N-Dealkylation: This process includes the removal of a methyl group to form mono-N-desmethyl methapyrilene[2][5].

-

Aromatic Hydroxylation: Hydroxylation can occur on the pyridine (B92270) ring, resulting in metabolites such as (5-hydroxylpyridyl)-methapyrilene. After prolonged treatment, 3- and 6-hydroxylpyridyl metabolites have also been detected[1][6].

-

Side-Chain Cleavage: A significant pathway involves the cleavage and removal of the 2-thienylmethylene moiety. This results in the formation of N'-(2-pyridyl)-N,N-dimethylethylenediamine and its subsequent hydroxylated metabolites[6].

-

Glucuronidation: Methapyrilene and its hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid, facilitating their excretion[2][4].

The metabolism of the thiophene (B33073) ring, a structural alert, can lead to the formation of reactive electrophilic intermediates like thiophene S-oxides and epoxides, which are implicated in the drug's hepatotoxicity[4].

Pharmacokinetics and Excretion

This compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations typically achieved 2 to 3 hours after oral dosing[2]. The drug is widely distributed in the body, including the central nervous system[2]. Elimination occurs primarily through metabolism, followed by excretion of the metabolites in both urine and feces.

The following table summarizes the excretion data from a study in male Fischer-344 rats following a single intravenous administration of [14C]-methapyrilene HCl[2][5].

| Dose | Route | Timeframe | % Excreted in Urine | % Excreted in Feces | Total Excretion (7 days) | Reference |

| 0.7 mg/kg | IV | 24 hours | ~40% | ~38% | ~98% | [2][5] |

| 3.5 mg/kg | IV | 24 hours | ~35% | ~44% | ~98% | [2][5] |

The plasma elimination of methapyrilene follows a first-order process and does not exhibit dose-dependent elimination within the tested range in rats[5].

| Species | Dose | Route | Plasma Half-life (t1/2) | Peak Plasma Concentration | Reference |

| Rat | 0.7 mg/kg | IV | 2.75 hours | N/A | [5] |

| Rat | 3.5 mg/kg | IV | 2.81 hours | N/A | [5] |

| Human | 25 mg | Oral | N/A | < 10 ng/mL (at 3 hr) | [1] |

Experimental Methodologies

The characterization of methapyrilene's metabolism has been accomplished through a combination of in vivo and in vitro experimental models.

A common experimental approach involves administering radiolabeled methapyrilene to animal models to trace its disposition.

Protocol: In Vivo Metabolism Study in Rats [5][6]

-

Animal Model: Male Fischer-344 or Sprague-Dawley rats are used.

-

Dosing: Animals receive a single intravenous (IV) or oral dose of this compound, often co-administered with [14C]-labeled methapyrilene for tracking. Chronic studies may involve administering the drug in the diet for several weeks[1][6].

-

Sample Collection: Urine, feces, and blood are collected at predetermined intervals (e.g., 24, 48, 72 hours). For biliary excretion studies, bile is collected directly via cannulation.

-

Sample Preparation: Urine is often treated with enzymes like β-glucuronidase to hydrolyze conjugates. Samples are then extracted using solid-phase or liquid-liquid extraction techniques.

-

Analysis and Identification:

-

Quantification: Total radioactivity in samples is measured using liquid scintillation counting.

-

Separation: Metabolites are separated using High-Performance Liquid Chromatography (HPLC).

-

Identification: Structural elucidation of metabolites is performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

In vitro systems, such as liver microsomes and cultured hepatocytes, are used to investigate specific metabolic pathways, enzyme kinetics, and interspecies differences.

Protocol: In Vitro Hepatocyte/Microsome Study [2][3]

-

System Preparation:

-

Hepatocytes: Isolated from rats or other species via collagenase perfusion.

-

Microsomes: Prepared by differential centrifugation of liver homogenates.

-

-

Incubation: Hepatocytes or microsomes are incubated with methapyrilene at a specific concentration (e.g., 200 µM) in a suitable buffer system at 37°C. For microsomal studies, an NADPH-generating system is required to support CYP450 activity.

-

Experimental Conditions: To identify pathways, incubations may include specific CYP inhibitors (e.g., metyrapone) or trapping agents for reactive metabolites (e.g., glutathione)[3].

-

Sample Analysis: The reaction is stopped, and the incubation mixture is analyzed by HPLC or LC-MS to identify and quantify the metabolites formed.

Toxicological Implications

The hepatotoxicity of methapyrilene in rats is linked to its metabolic activation by CYP enzymes[3]. The formation of reactive intermediates, particularly from the oxidation of the thiophene ring, is thought to initiate cellular damage[4]. This process leads to oxidative stress, mitochondrial dysfunction, and ultimately, a distinctive pattern of periportal necrosis in the liver[3][7]. The species-specific nature of the toxicity (observed in rats but not humans) is likely due to differences in the expression and activity of metabolizing enzymes like CYP2C11[2][3].

References

- 1. Methapyrilene | C14H19N3S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plasma elimination and urinary excretion of methapyrilene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in vivo metabolism of methapyrilene, a hepatocarcinogen, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Impact of Methapyrilene Hydrochloride on Mitochondrial Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methapyrilene (B1676370) hydrochloride, a formerly used antihistamine, has been identified as a potent hepatocarcinogen in rats, with its toxicity intricately linked to mitochondrial dysfunction. This technical guide provides an in-depth analysis of the effects of methapyrilene on mitochondrial function, consolidating findings on its impact on mitochondrial bioenergetics, genetics, and its role in inducing oxidative stress. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways to offer a comprehensive resource for researchers in toxicology and drug development.

Introduction

Methapyrilene, a histamine (B1213489) H1 antagonist, was withdrawn from the market due to its demonstrated hepatocarcinogenic effects in rats.[1] Subsequent research has focused on elucidating the mechanisms underlying its toxicity, with a significant body of evidence pointing towards the mitochondrion as a primary target. Understanding the interaction of methapyrilene with mitochondria is crucial for risk assessment and for developing a broader understanding of drug-induced mitochondrial toxicity. This guide synthesizes the current knowledge of methapyrilene's effects on key aspects of mitochondrial function.

Effects on Mitochondrial Respiration and Bioenergetics

Methapyrilene has been shown to alter mitochondrial respiration, a cornerstone of cellular energy production. However, its effects are not a straightforward inhibition of the electron transport chain.

Quantitative Data on Mitochondrial Respiration

Studies on isolated mitochondria from rats treated with methapyrilene have revealed significant alterations in respiratory parameters. While the respiratory control ratio (RCR) and the ADP/O ratio, which are measures of the coupling of respiration to ATP synthesis, remain largely unaffected, the state 3 and state 4 respiration rates show significant changes.[2] This suggests that while the overall efficiency of oxidative phosphorylation may not be compromised, the basal and ADP-stimulated rates of oxygen consumption are altered.

| Parameter | Organism/System | Treatment | Effect | Reference |

| State 3 Respiration | Isolated Rat Liver Mitochondria | In vivo Methapyrilene Treatment | Significantly altered | [2] |

| State 4 Respiration | Isolated Rat Liver Mitochondria | In vivo Methapyrilene Treatment | Significantly altered | [2] |

| Respiratory Control Ratio (RCR) | Isolated Rat Liver Mitochondria | In vivo Methapyrilene Treatment | Unaffected | [2] |

| ADP/O Ratio | Isolated Rat Liver Mitochondria | In vivo Methapyrilene Treatment | Unaffected | [2] |

| Cellular ATP Levels | Cultured Rat Hepatocytes | Methapyrilene Treatment | Significant loss within 2 hours | [3] |

Experimental Protocol: Measurement of Mitochondrial Respiration

The following is a generalized protocol for assessing the impact of a xenobiotic, such as methapyrilene, on mitochondrial respiration using isolated mitochondria.

Objective: To measure State 3 and State 4 respiration, Respiratory Control Ratio (RCR), and ADP/O ratio in isolated mitochondria.

Materials:

-

Isolated mitochondria from control and methapyrilene-treated animals.

-